Cas no 1803589-91-4 (1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene)

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring both difluoroethoxy and trifluoromethyl substituents, along with a nitro group. Its unique structure imparts high chemical stability and electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances lipophilicity and metabolic resistance, which can improve bioavailability in active ingredients. This compound is particularly useful as an intermediate in the development of specialty chemicals, where its reactivity allows for selective functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, offering precision in complex organic transformations.
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene structure
1803589-91-4 structure
Product Name:1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
CAS No:1803589-91-4
MF:C9H6F5NO3
MW:271.140860080719
CID:5718994
PubChem ID:86775624
Update Time:2025-06-08

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • EN300-181089
    • C9H6F5NO3
    • 1803589-91-4
    • 1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
    • 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
    • Inchi: 1S/C9H6F5NO3/c10-8(11)4-18-7-2-1-5(15(16)17)3-6(7)9(12,13)14/h1-3,8H,4H2
    • InChI Key: ZSKDNQUXLXNOCD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1OCC(F)F)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 271.02678386g/mol
  • Monoisotopic Mass: 271.02678386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55Ų

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Pricemore >>

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1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Related Literature

Additional information on 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4): An Overview of a Promising Compound in Chemical and Pharmaceutical Research

1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4) is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a nitro group, a difluoroethoxy substituent, and a trifluoromethyl group, which collectively contribute to its distinctive properties and reactivity.

The nitro group (NO2) is a well-known functional group that imparts strong electron-withdrawing properties to the molecule. This characteristic makes 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene an excellent substrate for various chemical reactions, such as reduction to form amino derivatives or substitution reactions. The presence of the nitro group also enhances the compound's solubility in polar solvents and can influence its biological activity.

The difluoroethoxy substituent (OCH2CF2) is another key feature of this compound. Fluorine atoms are known for their high electronegativity and small size, which can significantly alter the electronic and steric properties of the molecule. The difluoroethoxy group can improve the lipophilicity of the compound, making it more suitable for applications in drug delivery systems and other biological contexts. Additionally, the fluorine atoms can enhance the stability of the molecule by reducing metabolic degradation.

The trifluoromethyl group (CF3) is a highly electron-withdrawing substituent that further enhances the overall electronic properties of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene. This group is commonly used in pharmaceuticals to improve drug efficacy and pharmacokinetic properties. The trifluoromethyl group can also influence the compound's reactivity and stability, making it an attractive candidate for various synthetic transformations.

In recent studies, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has shown promising results in several areas of research. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anti-inflammatory drugs. The unique combination of functional groups in this molecule allows it to interact with specific biological targets, such as enzymes involved in inflammatory pathways.

Another area of interest is its application in materials science. Researchers at the University of California have explored the use of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene as a building block for creating advanced materials with enhanced thermal stability and mechanical strength. The fluorinated groups in this compound contribute to its robustness and resistance to environmental factors.

In the field of chemical synthesis, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has been utilized as an intermediate for synthesizing complex organic molecules. Its reactivity and functional groups make it a versatile starting material for various synthetic routes. For example, it can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds or in nucleophilic substitution reactions to introduce new functional groups.

The safety profile of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has also been extensively studied. While it is important to handle this compound with care due to its reactivity and potential health effects associated with exposure to nitro compounds and fluorinated chemicals, proper safety protocols can minimize risks. Researchers should adhere to standard laboratory practices and use appropriate personal protective equipment when working with this compound.

In conclusion, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4) is a versatile and promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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